Manganese bromide (MnBr2) is a highly soluble transition metal halide utilized primarily as a specialized precursor in organometallic synthesis, advanced optoelectronics, and catalytic C-H functionalization. While it shares a +2 oxidation state with the more ubiquitous manganese chloride, MnBr2 is distinguished by its superior solubility in specific ethereal solvents (when complexed with lithium salts), its exceptionally high aqueous solubility (1273 g/L), and its specific halide-matching properties in bromide-based perovskites. Industrial and scientific buyers typically procure MnBr2 when chloride or acetate salts fail to provide the necessary transmetalation kinetics, phase purity, or photoluminescence quantum yield (PLQY) in downstream applications [1].
Substituting manganese bromide with the cheaper and more common manganese chloride (MnCl2) frequently leads to process failures in both organometallic synthesis and materials science. In Grignard and organolithium transmetalation, MnCl2 remains insoluble in diethyl ether, stalling the reaction, whereas MnBr2 forms a highly soluble ate-complex that reacts quantitatively. In the synthesis of luminescent hybrid metal halides and pure-bromide perovskites (e.g., CsPbBr3), using a chloride precursor introduces Cl- ions into the crystal lattice, unintentionally blue-shifting the bandgap and altering the emission profile. Furthermore, the larger ionic radius of the bromide ion in MnBr2 expands the Mn-Mn distance in hybrid phosphors, which critically suppresses concentration quenching and dramatically enhances the photoluminescence quantum yield compared to chloride analogs [1].
For the preparation of organomanganese reagents in diethyl ether, the choice of manganese halide dictates the reaction kinetics and yield. Manganese bromide, in the presence of lithium bromide, readily forms a soluble ate-complex (MnBr2·2LiBr) at room temperature, enabling rapid and quantitative transmetalation with organolithium or Grignard reagents. In contrast, manganese chloride remains completely insoluble in ether even with lithium halide additives, resulting in sluggish reaction times (exceeding 6 hours) and poor yields of the desired organomanganese species [1].
| Evidence Dimension | Solubility and transmetalation yield in diethyl ether |
| Target Compound Data | Forms soluble ate-complex; quantitative yield of organomanganese reagent |
| Comparator Or Baseline | MnCl2: Insoluble in ether; sluggish reaction (>6 h) with poor yields |
| Quantified Difference | Quantitative conversion vs. poor/incomplete conversion |
| Conditions | Room temperature transmetalation with organolithium/Grignard reagents in diethyl ether |
For industrial organometallic synthesis requiring ethereal solvents, MnBr2 is the only practical manganese halide precursor that ensures complete and rapid conversion.
In the development of zero-dimensional hybrid manganese halides for light-emitting applications, the halide ion dictates the spatial arrangement of the emissive centers. Formulating the hybrid crystal with manganese bromide (e.g., (C8H18N)2MnBr4) increases the Mn-Mn distance (up to 11.4 Å) due to the larger ionic radius of bromide. This structural expansion suppresses non-radiative concentration quenching, resulting in a photoluminescence quantum yield (PLQY) of 81.12%. Conversely, substituting with manganese chloride yields a tighter lattice with shorter Mn-Mn distances, dropping the PLQY to just 33.87% [1].
| Evidence Dimension | Photoluminescence Quantum Yield (PLQY) |
| Target Compound Data | 81.12% PLQY (in (C8H18N)2MnBr4) |
| Comparator Or Baseline | MnCl2: 33.87% PLQY (in (C8H18N)2MnCl4) |
| Quantified Difference | 2.4-fold increase in PLQY |
| Conditions | Zero-dimensional hybrid manganese halide crystals under UV excitation |
Buyers developing green-emitting phosphors or LED materials must select MnBr2 to achieve commercially viable quantum yields.
When doping Mn2+ into pure-bromide perovskite nanocrystals (such as CsPbBr3 or MAPbBr3) to introduce magnetic or dual-emission properties, maintaining halide homogeneity is critical. Utilizing manganese bromide as the dopant precursor ensures exact halide matching, preserving the pure bromide lattice and maintaining the target excitonic absorption and bandgap. If manganese chloride is used instead, chloride ions are unintentionally incorporated into the lattice, forming a mixed-halide system (CsPb(Cl/Br)3) that blue-shifts the absorption and emission spectra away from the intended pure-bromide baseline[1].
| Evidence Dimension | Crystal lattice halide composition and bandgap stability |
| Target Compound Data | Maintains pure bromide lattice (CsPbBr3) and stable bandgap |
| Comparator Or Baseline | MnCl2: Forms mixed-halide lattice (CsPb(Cl/Br)3), causing unintended blue-shift |
| Quantified Difference | Zero halide contamination vs. significant chloride-induced spectral shift |
| Conditions | Hot-injection or room-temperature synthesis of Mn-doped CsPbBr3 nanocrystals |
For optoelectronic applications requiring precise emission wavelengths, MnBr2 prevents the off-target spectral shifts caused by mismatched halide precursors.
For industrial processes requiring aqueous manganese solutions, such as the impregnation of catalyst supports or the wet-chemical synthesis of manganese oxide nanoparticles, the maximum achievable concentration is a key process parameter. Manganese bromide exhibits an exceptionally high aqueous solubility of 1273 g/L at standard conditions. In comparison, manganese chloride has a significantly lower aqueous solubility of approximately 723 g/L. This allows MnBr2 to be formulated into much denser precursor solutions, reducing solvent volumes and improving throughput in continuous manufacturing workflows .
| Evidence Dimension | Maximum aqueous solubility |
| Target Compound Data | 1273 g/L in water |
| Comparator Or Baseline | MnCl2: ~723 g/L in water |
| Quantified Difference | ~76% higher aqueous solubility by mass |
| Conditions | Aqueous solution at 20-25 °C |
Higher solubility allows for the formulation of ultra-concentrated precursor solutions, optimizing reactor volume and reducing drying costs in material manufacturing.
MnBr2 is the definitive choice for synthesizing organomanganese compounds in diethyl ether, as its ability to form soluble ate-complexes with lithium bromide overcomes the solubility limitations that plague chloride salts, enabling rapid and quantitative transmetalation [1].
In the development of zero-dimensional hybrid metal halides for LEDs, MnBr2 is prioritized over MnCl2 to maximize the Mn-Mn spatial distance, thereby suppressing concentration quenching and more than doubling the photoluminescence quantum yield [2].
For researchers synthesizing Mn-doped CsPbBr3 or MAPbBr3 nanocrystals, MnBr2 acts as the essential halide-matched precursor, allowing precise Mn2+ integration without unintentionally blue-shifting the material's bandgap via chloride contamination [3].
Due to its superior aqueous solubility (1273 g/L), MnBr2 is highly suited for wet-chemical impregnation processes where ultra-concentrated manganese solutions are required to maximize active-site loading on catalytic supports while minimizing solvent use .
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